

Commercial Suppliers and Technical Guide for High-Purity 2-Iodo-4-methylpentane

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Compound of Interest

Compound Name: **2-Iodo-4-methylpentane**

Cat. No.: **B2614814**

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For researchers, scientists, and drug development professionals, sourcing high-purity reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. This technical guide provides an in-depth overview of commercial suppliers of **2-Iodo-4-methylpentane**, along with key technical data, representative experimental protocols, and logical diagrams to illustrate its synthesis and potential applications in organic synthesis.

Commercial Availability and Purity

A number of chemical suppliers offer **2-Iodo-4-methylpentane**, with varying purity levels suitable for research and development purposes. While many suppliers can provide the compound, obtaining specific batch-to-batch purity data often requires direct inquiry or accessing the certificate of analysis.

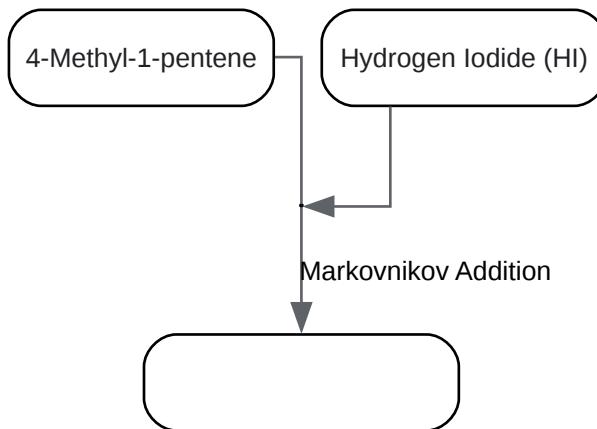
American Elements is a notable supplier that can produce **2-Iodo-4-methylpentane** in various grades, including high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher). [1] For standard grades, Aurum Pharmatech lists a purity of 95.00%. [2] Other prominent suppliers include Sigma-Aldrich, BLD Pharm, and ChemicalBook. [3][4][5] Researchers are advised to contact suppliers directly to obtain lot-specific certificates of analysis for detailed impurity profiles.

Quantitative Data Summary

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity
American Elements	31294-96-9	C6H13I	212.07	Capable of producing up to >99.999% ^[1]
Aurum Pharmatech	31294-96-9	C6H13I	212.07	95.00% ^[2]
Sigma-Aldrich	31294-96-9	C6H13I	212.07	Not specified on product page
BLD Pharm	31294-96-9	C6H13I	212.07	Not specified on product page ^[4]

Synthesis of 2-Iodo-4-methylpentane

2-Iodo-4-methylpentane can be synthesized via the hydroiodination of an appropriate alkene. The reaction follows Markovnikov's rule, where the iodide attaches to the more substituted carbon of the double bond.



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Synthesis of 2-Iodo-4-methylpentane via hydroiodination.

Representative Experimental Protocols

While specific experimental protocols for **2-Iodo-4-methylpentane** are not readily available in public literature, its structural similarity to other iodoalkanes allows for the adaptation of established procedures. The following protocols for a related compound, 5-iodo-2-methyl-2-pentene, demonstrate the utility of such reagents in forming carbon-carbon bonds, a fundamental process in drug discovery and development.[\[6\]](#)

Cuprate-Mediated Conjugate Addition

This protocol outlines the formation of an organocuprate reagent from an iodoalkane and its subsequent 1,4-conjugate addition to an α,β -unsaturated carbonyl compound. This is a powerful method for introducing alkyl chains in a stereocontrolled manner.

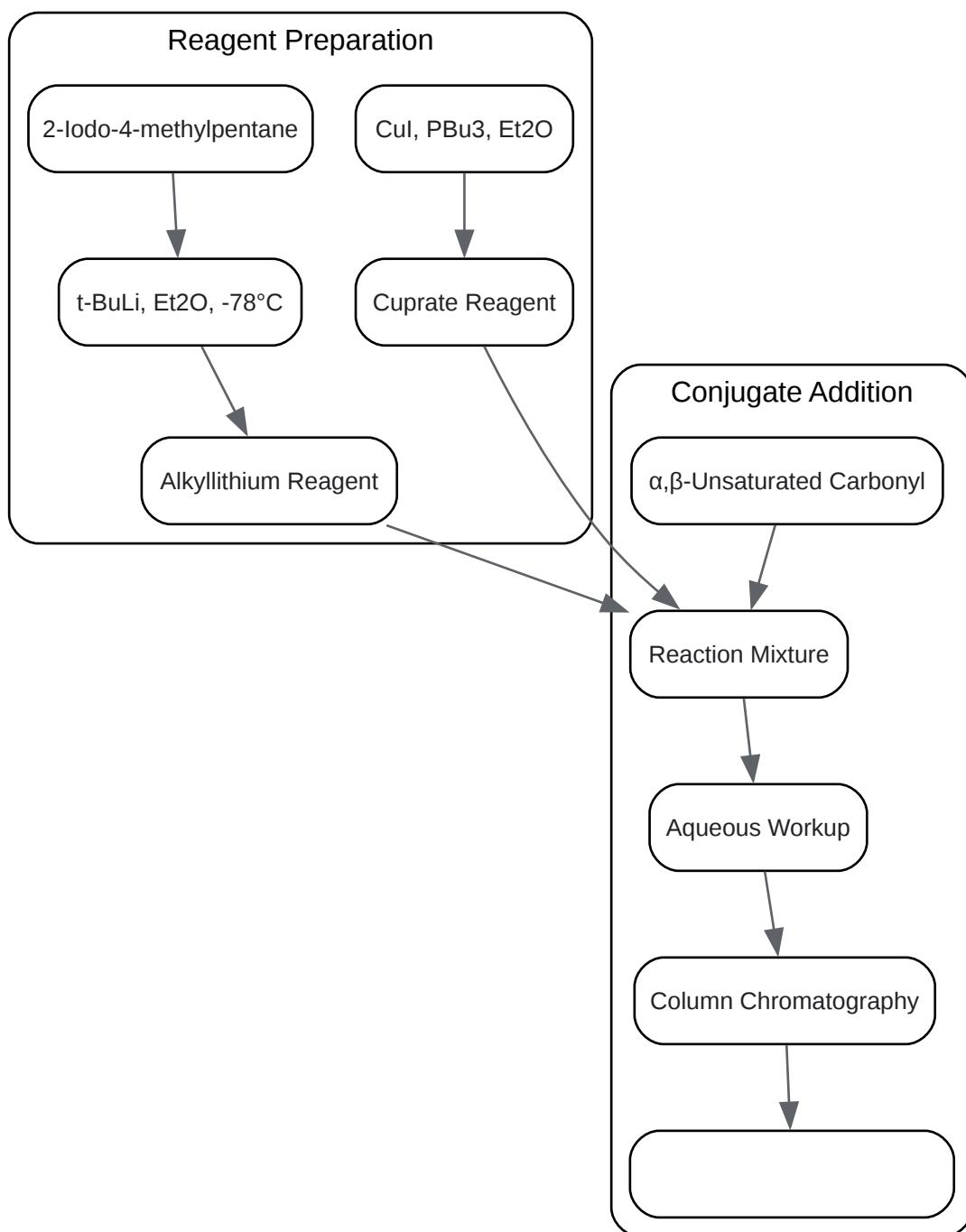
Materials:

- **2-Iodo-4-methylpentane**
- tert-Butyllithium (t-BuLi) in pentane
- Anhydrous diethyl ether (Et₂O)
- Copper(I) iodide (CuI)
- Tributylphosphine (PBu₃)
- α,β -Unsaturated lactone (or other suitable Michael acceptor)
- Argon atmosphere
- Dry glassware and syringes

Procedure:

- Under an argon atmosphere, dissolve **2-Iodo-4-methylpentane** (1.0 eq) in anhydrous diethyl ether at -78 °C.
- Slowly add tert-butyllithium (2.0 eq) and stir the solution for 30 minutes at -78 °C to form the corresponding alkylolithium reagent.

- In a separate flask, prepare the cuprate reagent by reacting copper(I) iodide with tributylphosphine in diethyl ether.
- Transfer the freshly prepared cuprate solution to the alkyl lithium solution at -78 °C via cannula.
- After stirring for a short period, add a solution of the α,β -unsaturated lactone in diethyl ether.
- Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Perform a standard aqueous work-up, including extraction with an appropriate organic solvent.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.



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Workflow for cuprate-mediated conjugate addition.

Alkylation of Enolates

Iodoalkanes are effective alkylating agents for various nucleophiles, including enolates. This reaction is fundamental for constructing more complex carbon skeletons from simpler

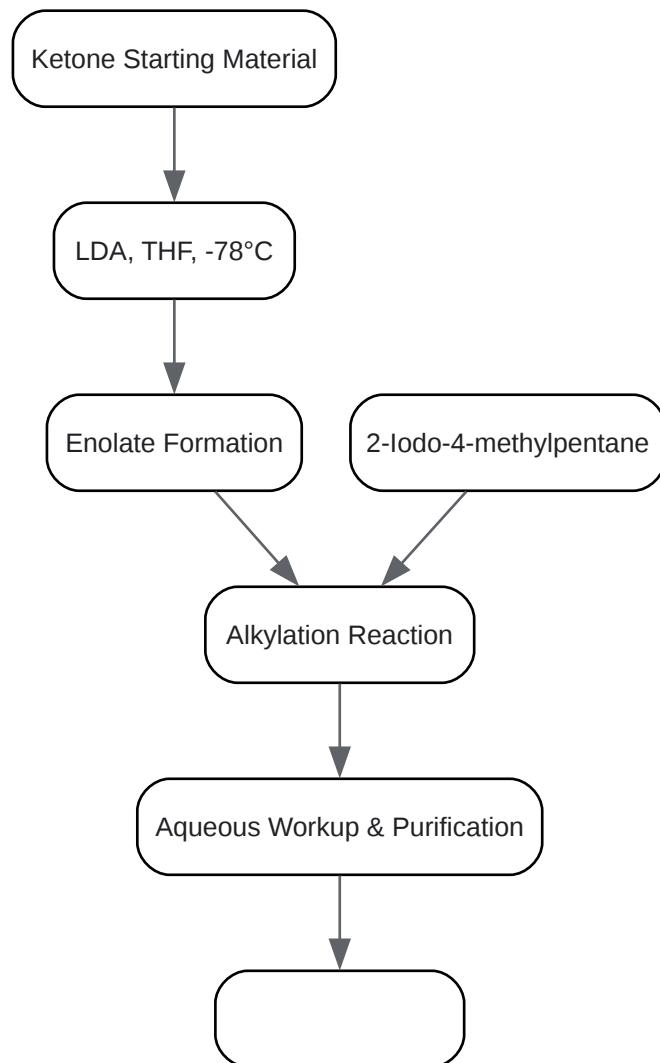
precursors.

Materials:

- **2-Iodo-4-methylpentane**
- Ketone or other carbonyl-containing starting material
- Lithium diisopropylamide (LDA)
- Anhydrous tetrahydrofuran (THF)
- Argon atmosphere
- Dry glassware and syringes

Procedure:

- Under an argon atmosphere, dissolve the ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C.
- Slowly add a solution of LDA in THF (1.05 eq) and stir for 1 hour to form the enolate.
- Add a solution of **2-Iodo-4-methylpentane** (1.1 eq) in THF to the enolate solution at -78 °C.
- Allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
- Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Perform a standard aqueous work-up, including extraction with an organic solvent.
- Dry the combined organic layers, filter, and concentrate.
- Purify the crude product by column chromatography or distillation.



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General workflow for the alkylation of a ketone enolate.

This technical guide provides a starting point for researchers utilizing **2-Iodo-4-methylpentane**. For critical applications, it is imperative to obtain detailed specifications from the chosen supplier and to optimize reaction conditions based on the specific substrates and desired outcomes.

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